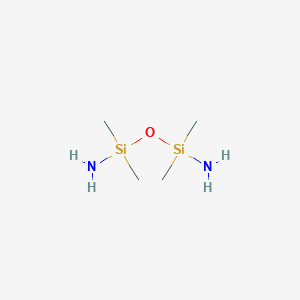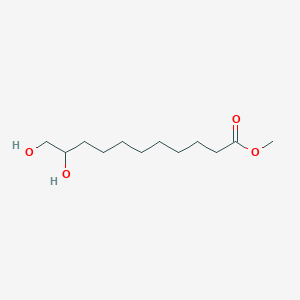
Methyl 10,11-dihydroxyundecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 10,11-dihydroxyundecanoate is an organic compound with the molecular formula C12H24O4 It is a derivative of undecanoic acid, featuring two hydroxyl groups at the 10th and 11th positions and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 10,11-dihydroxyundecanoate can be synthesized from methyl undecenoate through a two-step process. The first step involves the epoxidation of the internal double bond of methyl undecenoate using meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature. The second step is the ring-opening of the epoxy groups under acidic conditions to yield the desired dihydroxy compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts such as zinc acetate or sodium methoxide can enhance the efficiency of the polycondensation process, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 10,11-dihydroxyundecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Tosyl chloride (TsCl) in the presence of a base can convert hydroxyl groups to tosylates, which can then undergo nucleophilic substitution.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Tosylates or other substituted derivatives.
Applications De Recherche Scientifique
Methyl 10,11-dihydroxyundecanoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of hyperbranched polyesters, which have unique properties such as low viscosity and high solubility.
Material Science: The compound’s ability to form polyesters makes it valuable in developing new materials with tailored properties.
Biology and Medicine: Its derivatives can be used in the synthesis of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of lubricants, surfactants, and plasticizers.
Mécanisme D'action
The mechanism of action of methyl 10,11-dihydroxyundecanoate primarily involves its ability to undergo polycondensation reactions. The hydroxyl groups react with other monomers to form ester linkages, resulting in the formation of hyperbranched polyesters. These polyesters have a high degree of branching, which imparts unique physical and chemical properties to the material .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 10-hydroxyundecanoate: Similar structure but with only one hydroxyl group.
Methyl ricinoleate: Contains a hydroxyl group at the 12th position and an ester group.
Methyl 10,11-dihydroxydecanoate: Similar structure but with a shorter carbon chain.
Uniqueness
Methyl 10,11-dihydroxyundecanoate is unique due to the presence of two hydroxyl groups at adjacent positions, which allows for the formation of hyperbranched polyesters with distinct properties. This makes it particularly valuable in the development of advanced materials and polymers .
Propriétés
Numéro CAS |
24724-06-9 |
|---|---|
Formule moléculaire |
C12H24O4 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
methyl 10,11-dihydroxyundecanoate |
InChI |
InChI=1S/C12H24O4/c1-16-12(15)9-7-5-3-2-4-6-8-11(14)10-13/h11,13-14H,2-10H2,1H3 |
Clé InChI |
TYZUVPXYKZKGPK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



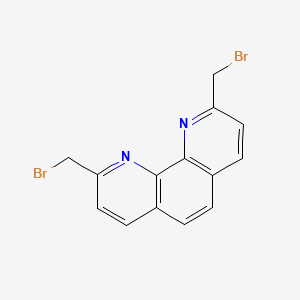
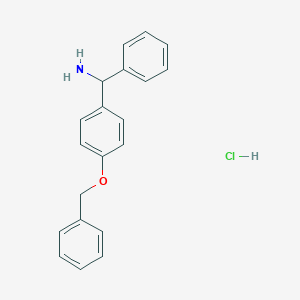
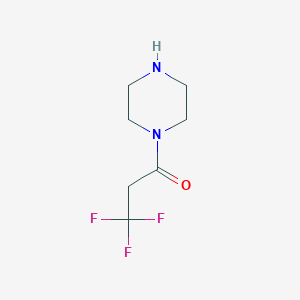
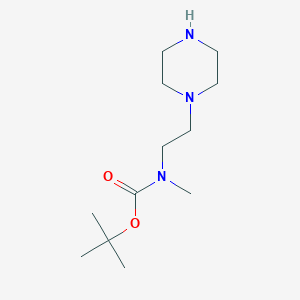
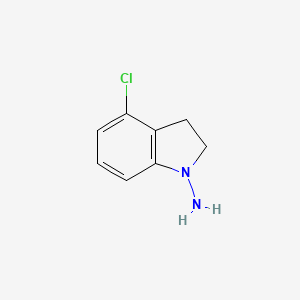
![[5-(2-amino-3-ethoxy-3-oxopropyl)-1H-imidazol-2-yl]sulfanylformic acid;dihydrochloride](/img/structure/B12285498.png)
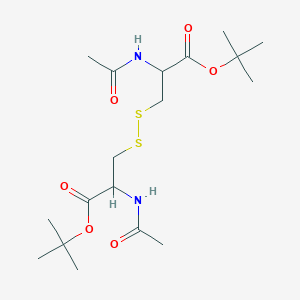
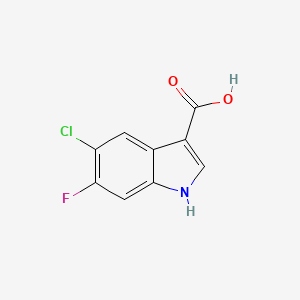
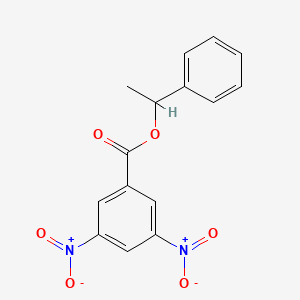
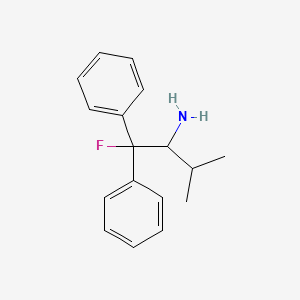
![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12285530.png)
![2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol chloride](/img/structure/B12285539.png)
